molecular formula C14H21NO2 B13986955 (s)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid

(s)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid

Cat. No.: B13986955
M. Wt: 235.32 g/mol
InChI Key: FYGHTYXZPMGFJL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid is an organic compound that features an amino group, a benzyl group substituted with a tert-butyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, which proceeds smoothly under metal-free conditions . Another method involves the use of flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

(s)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(4-tert-butylphenyl)propanoic acid

InChI

InChI=1S/C14H21NO2/c1-14(2,3)12-6-4-10(5-7-12)8-11(9-15)13(16)17/h4-7,11H,8-9,15H2,1-3H3,(H,16,17)/t11-/m0/s1

InChI Key

FYGHTYXZPMGFJL-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@@H](CN)C(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CN)C(=O)O

Origin of Product

United States

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